Cas no 1250689-18-9 (1-(3-azidopropyl)-1H-pyrazole)

1-(3-azidopropyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(3-azidopropyl)-1H-pyrazole
- AKOS010656315
- EN300-1869688
- 1250689-18-9
-
- インチ: 1S/C6H9N5/c7-10-8-3-1-5-11-6-2-4-9-11/h2,4,6H,1,3,5H2
- InChIKey: LDFHSSZYSHAEDR-UHFFFAOYSA-N
- ほほえんだ: N1(C=CC=N1)CCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 151.08579531g/mol
- どういたいしつりょう: 151.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(3-azidopropyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869688-0.25g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1869688-1.0g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1869688-5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1869688-0.05g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1869688-5.0g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1869688-10g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1869688-1g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1869688-0.5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1869688-2.5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1869688-0.1g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.1g |
$490.0 | 2023-09-18 |
1-(3-azidopropyl)-1H-pyrazole 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
1-(3-azidopropyl)-1H-pyrazoleに関する追加情報
1-(3-Azidopropyl)-1H-pyrazole (CAS No. 1250689-18-9): A Comprehensive Overview
1-(3-Azidopropyl)-1H-pyrazole, also known by its CAS registry number 1250689-18-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is characterized by its unique structure, which combines a pyrazole ring—a five-membered aromatic heterocycle—with an azidopropyl group. The pyrazole moiety is known for its stability and ability to participate in various chemical reactions, while the azide group introduces reactivity and functional diversity. Together, these features make 1-(3-azidopropyl)-1H-pyrazole a valuable building block in modern chemical research.
Recent advancements in synthetic chemistry have highlighted the potential of pyrazole derivatives in drug discovery. The pyrazole ring is a common structural motif in numerous bioactive compounds, including antifungal agents, anticancer drugs, and anti-inflammatory medications. For instance, studies have shown that pyrazole-containing molecules can exhibit potent inhibitory effects against key enzymes involved in disease pathways. The incorporation of an azidopropyl group in 1-(3-azidopropyl)-1H-pyrazole further enhances its versatility, as the azide functionality can undergo click chemistry reactions to form stable covalent bonds with other molecules. This property has been exploited in the development of targeted drug delivery systems and bioconjugates.
The synthesis of 1-(3-azidopropyl)-1H-pyrazole typically involves a combination of nucleophilic substitution and condensation reactions. The starting material for this synthesis is often pyrazole itself, which undergoes alkylation with an azidopropyl halide to introduce the azide group. This reaction sequence not only demonstrates the ease of functionalization of pyrazole derivatives but also underscores their adaptability in organic synthesis. Researchers have optimized these methods to achieve high yields and purity levels, making this compound readily available for further experimentation.
In addition to its role as a synthetic intermediate, 1-(3-azidopropyl)-1H-pyrazole has found applications in materials science. For example, it has been used as a precursor for the preparation of metal-organic frameworks (MOFs) and coordination polymers. The azide group serves as a coordinating ligand, enabling the formation of robust structures with potential applications in gas storage, catalysis, and sensing technologies. Recent studies have explored the use of this compound in constructing MOFs with enhanced stability and surface area, which could revolutionize industrial processes requiring efficient separation or catalytic performance.
The biological activity of pyrazole derivatives has also been extensively studied. In particular, 1-(3-azidopropyl)-1H-pyrazole has been investigated for its potential as an antimicrobial agent. Experimental results indicate that this compound exhibits moderate activity against various bacterial and fungal strains, suggesting its utility in developing new antibiotics or antifungal therapies. Furthermore, its ability to undergo post-synthetic modifications via click chemistry opens up possibilities for designing drugs with improved pharmacokinetic properties.
From a computational chemistry perspective, the electronic structure of 1-(3-azidopropyl)-1H-pyrazole has been analyzed using density functional theory (DFT) methods. These studies reveal that the compound possesses favorable electronic properties for participation in π–π interactions and hydrogen bonding—key factors influencing its bioactivity and solubility. Such insights are invaluable for guiding the design of more effective drug candidates based on this scaffold.
In conclusion, 1-(3-Azidopropyl)-1H-pyrazole (CAS No. 1250689-18-9) stands out as a multifaceted compound with applications spanning medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of structural features and functional groups makes it an indispensable tool for researchers seeking to develop innovative solutions across various scientific domains.
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